2-Formylbenzenesulfonyl chloride

概要

説明

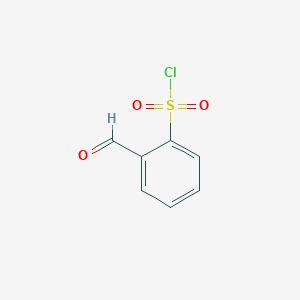

“2-Formylbenzenesulfonyl chloride” is a unique chemical compound with the linear formula C7H5ClO3S . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

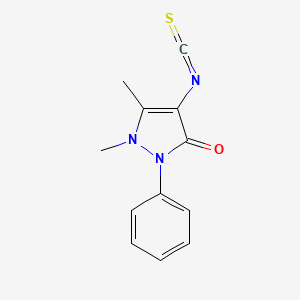

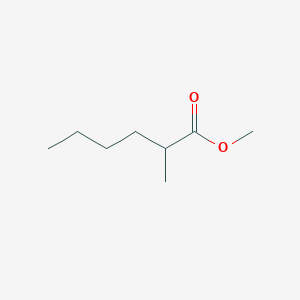

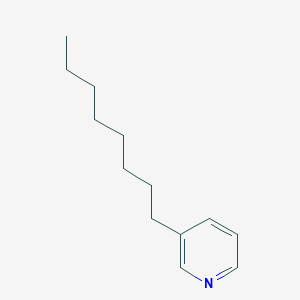

The molecular structure of “this compound” is represented by the SMILES string O=CC1=C(S(=O)(Cl)=O)C=CC=C1 . The molecular weight of the compound is 204.63 g/mol .

Chemical Reactions Analysis

The reaction of normal and pseudo 2-formylbenzenesulfonyl chlorides with amines has been studied, providing insights into the structure of 2-formyl benzenesulfonamides in solid, solution, and gas phases .

Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 204.63 g/mol . Its exact mass and monoisotopic mass are 203.9647929 g/mol . The compound has a complexity of 254 .

科学的研究の応用

Synthesis of 3-Formylbenzenesulfonyl Chloride Derivatives A synthetic pathway to 3-formylbenzenesulfonyl chloride derivatives was developed, originating from benzaldehydes. The pivotal step involves transforming aldehyde bisulfite adducts into the target compounds through a two-stage reaction. This method successfully prepared a series of 3-formylbenzenesulfonyl chloride derivatives, identified via a chemical derivatization method (Bao et al., 2017).

Mining the Chemical Space with 2/4-Nitrobenzenesulfonamides Benzenesulfonamides, synthesized using primary amines and 2/4-nitrobenzenesulfonyl chloride, have been pivotal in various chemical transformations, including unique rearrangements to create diverse privileged scaffolds. This review encapsulates the diverse strategies applied in their usage to date (Fülöpová & Soural, 2015).

Arylsulfonation Kinetics of Aminobenzoic Acids The arylsulfonation process of aminobenzoic acids with m- and p-nitrobenzenesulfonyl chlorides was studied in a water-2-propanol system. Concentrations of uncharged and anionic forms of the acids were estimated, and reaction rate constants with nitrobenzenesulfonyl chlorides were derived from experimental data (Kustova et al., 2001).

Detection Enhancement of Estrogens in LC–MS A method was explored for determining estrogens in biological fluids using LC–MS combined with derivatization. Among various reagents, 4-nitrobenzenesulfonyl chloride showed practical utility by reacting rapidly and quantitatively with estrogens, enhancing detection responses significantly (Higashi et al., 2006).

Synthesis of Novel Sultone Scaffolds Novel isoxazolidine, pyrrolidine, and pyrrolizidine-annulated γ,δ-benzo-δ-sultones were synthesized from 2-formylphenyl-(E)-2-phenylethenesulfonates through intramolecular [3+2] cycloaddition. This process highlights the versatile applications of 2-formylbenzenesulfonyl chloride in creating complex molecular structures (Ghandi et al., 2012).

Safety and Hazards

The compound is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Relevant Papers

There are several papers related to “2-Formylbenzenesulfonyl chloride”. One paper discusses the reaction of normal and pseudo 2-formylbenzenesulfonyl chlorides with amines . Another paper presents a synthetic route to 3-formylbenzenesulfonyl chloride derivatives from the corresponding benzaldehydes . A third paper discusses the use of this compound as a reagent for the protection of phenols .

作用機序

Target of Action

The primary target of 2-Formylbenzenesulfonyl chloride is phenols . It acts as a reagent for the protection of phenols .

Mode of Action

This compound interacts with phenols to form 2-Formylbenzenesulphonate esters . These esters are rapidly cleaved by alkali, leaving carboxylate esters untouched . This suggests that the compound has a specific interaction with phenols, leading to the formation of these esters.

Biochemical Pathways

The formation of 2-formylbenzenesulphonate esters of phenols and their subsequent cleavage by alkali suggest that the compound may play a role in the metabolism of phenols .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation and cleavage of 2-Formylbenzenesulphonate esters of phenols . This process leaves carboxylate esters untouched , indicating a specific and selective action of the compound on phenols.

Action Environment

The action of this compound is influenced by the presence of alkali, which rapidly cleaves the 2-Formylbenzenesulphonate esters of phenols . This suggests that the compound’s action, efficacy, and stability may be affected by the pH of the environment.

生化学分析

Biochemical Properties

2-Formylbenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the protection of phenolic groups. It interacts with phenols to form 2-formylbenzenesulfonate esters. These esters are rapidly cleaved by alkali, leaving carboxylate esters untouched . This selective cleavage is crucial in synthetic chemistry, where protecting groups are often used to prevent unwanted reactions at specific sites on a molecule.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of esters with phenolic compounds. This reaction involves the nucleophilic attack of the phenol on the sulfonyl chloride group, resulting in the formation of a sulfonate ester. This ester can then be cleaved under alkaline conditions, releasing the phenol and leaving behind a carboxylate ester . This mechanism is essential for the selective protection and deprotection of phenolic groups in synthetic chemistry.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is known to be stable under standard storage conditions, but it may degrade over time when exposed to moisture or other reactive substances. Long-term effects on cellular function have not been extensively studied, but the selective cleavage of 2-formylbenzenesulfonate esters suggests that the compound can be used effectively in controlled experimental conditions .

特性

IUPAC Name |

2-formylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUMVXPZWCITFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176030 | |

| Record name | o-Formylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21639-41-8 | |

| Record name | o-Formylbenzenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021639418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Formylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-formylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[3,4-f][1,3]benzodioxole-5,7-dione](/img/structure/B1618880.png)

![2H-Pyrano[3,2-b]pyridine](/img/structure/B1618901.png)